molecular formula C7H5ClN2O2S2 B7870340 5-Chloro-1,3-benzothiazole-4-sulfonamide

5-Chloro-1,3-benzothiazole-4-sulfonamide

Cat. No.: B7870340
M. Wt: 248.7 g/mol
InChI Key: FDUYZNRSOUZBEZ-UHFFFAOYSA-N
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Description

5-Chloro-1,3-benzothiazole-4-sulfonamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 5 and a sulfonamide group at position 2. Benzothiazoles are renowned for their broad-spectrum biological activities, including antimicrobial, antitumoral, and antitubercular properties . This compound’s structural features, such as planarity and substituent orientation, influence its molecular interactions and crystallographic packing, as observed in related benzothiazole derivatives .

Properties

IUPAC Name

5-chloro-1,3-benzothiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S2/c8-4-1-2-5-6(10-3-13-5)7(4)14(9,11)12/h1-3H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUYZNRSOUZBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC=N2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Chlorobenzothioamide

4-Chlorobenzoic acid is converted to its methyl ester via Fischer esterification, followed by treatment with thioamide-forming reagents.

Step 1: Esterification

  • Reactant : 4-Chlorobenzoic acid (1.0 equiv)

  • Reagent : Methanol (excess), H₂SO₄ (catalyst)

  • Yield : 80%

Step 2: Thioamide Formation
The methyl ester reacts with phosphorus pentasulfide (P₂S₅) in dry toluene to form 4-chlorobenzothioamide.

  • Yield : 70–75%

Cyclization to 5-Chloro-1,3-benzothiazole

Cyclization of the thioamide with bromine or iodine in acetic acid yields the benzothiazole core.

  • Reagent : Bromine (1.2 equiv) in glacial acetic acid

  • Temperature : 80°C

  • Time : 3 hours

  • Yield : 85%

Sulfonation and Amidation

The sulfonamide group is introduced via chlorosulfonation (as in Section 1.1) and subsequent amidation.

Overall Yield (4-Step Process) : 45–50%

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (3:1) achieves >99% purity for the final product. Key parameters include:

  • Solvent Ratio : Ethanol/water (3:1)

  • Temperature Gradient : 60°C to 4°C

  • Recovery : 80–85%

Chromatographic Purification

Column chromatography (silica gel, ethyl acetate/hexane 1:2) resolves byproducts from incomplete sulfonation.

Reaction Optimization and Scalability

Solvent Effects on Sulfonation

Comparative studies in acetic acid, DCM, and 1,2-dichloroethane reveal solvent-dependent yields:

SolventYield (%)Purity (%)
Acetic acid/water6085
DCM/water7592
1,2-Dichloroethane8295

1,2-Dichloroethane enhances reactant solubility and reaction homogeneity, achieving optimal yields.

Catalytic Acceleration

Adding dimethylaminopyridine (DMAP, 0.1 equiv) reduces amidation time from 4 hours to 1.5 hours, improving throughput.

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs continuous-flow reactors for sulfonation and amidation steps, ensuring consistent heat dissipation and yield reproducibility. Key parameters:

  • Flow Rate : 10 mL/min

  • Residence Time : 30 minutes

  • Output : 90% yield at 99.5% purity

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3-benzothiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

5-Chloro-1,3-benzothiazole-4-sulfonamide and its derivatives have shown significant antimicrobial properties. Research indicates that sulfonamide compounds are effective against a range of microbial infections. They function by inhibiting the biosynthesis of folate, which is crucial for bacterial growth and reproduction .

Case Study: Antimicrobial Efficacy

A study evaluated various sulfonamide derivatives, including this compound, for their in vitro antimicrobial activity. The results demonstrated that many of these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research has shown that benzothiazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, studies have highlighted the effectiveness of benzothiazole-based compounds in inhibiting Src family kinases (SFKs), which are implicated in various cancers .

Case Study: Inhibitory Effects on Cancer Cells

In a preclinical study, a derivative of this compound was tested for its ability to inhibit tumor growth in xenograft models. The compound demonstrated significant efficacy in reducing tumor size and enhancing survival rates in models of aggressive cancers such as pancreatic cancer .

Anti-inflammatory Activity

Another notable application of this compound is its anti-inflammatory effects. Sulfonamides have been recognized for their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Study: Evaluation of Anti-inflammatory Effects

Research conducted on various sulfonamide derivatives revealed that compounds similar to this compound exhibited significant anti-inflammatory activity in vitro. The study measured the inhibitory concentration (IC50) values against inflammatory markers and found that some derivatives had better efficacy than traditional anti-inflammatory drugs like diclofenac .

Applications in Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. This adaptability makes it a valuable scaffold in drug design.

Table: Modifications and Their Effects

Modification TypeExample DerivativeActivity
Alkyl Substitution5-Chloro-N-methyl derivativeEnhanced antimicrobial
Aromatic Addition5-Chloro-2-methyl derivativeIncreased anticancer
Heterocyclic FusionBenzothiazole fused with pyridineImproved anti-inflammatory

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-benzothiazole-4-sulfonamide involves the inhibition of key enzymes in microbial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for microbial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole

  • Structural Differences : The trimethoxyphenyl group at position 2 contrasts with the sulfonamide group at position 4 in the target compound.
  • Conformational Impact: The dihedral angle between the benzothiazole core and the trimethoxyphenyl group is 15.56°, suggesting moderate planarity .
  • Biological Relevance : Trimethoxyphenyl derivatives exhibit enhanced binding to hydrophobic pockets in enzymes, while sulfonamides may improve solubility and target engagement in polar environments.

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

  • Substituent Effects : The 4-methoxyphenyl group at position 2 introduces electron-donating methoxy groups, contrasting with the electron-withdrawing sulfonamide.
  • Crystallography : Weak van der Waals forces dominate molecular packing in the crystal lattice, similar to other benzothiazoles . Sulfonamide derivatives may exhibit stronger intermolecular interactions (e.g., hydrogen bonds), affecting melting points and stability.

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide

  • Core Heterocycle : The pyrazole ring (two adjacent nitrogen atoms) differs from the benzothiazole’s fused benzene-thiazole system. Pyrazoles are less aromatic, influencing electronic properties and metabolic stability.
  • Applications : Pyrazole-sulfonamides are intermediates in agrochemical and pharmaceutical synthesis (e.g., fungicides) . Benzothiazole-sulfonamides may offer distinct bioactivity profiles due to aromaticity differences.

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

  • Functional Group : The aldehyde group at position 4 provides electrophilic reactivity, unlike the sulfonamide’s nucleophilic character.
  • Physical Properties : Melting point (78–79°C) is lower than typical sulfonamides, which often exhibit higher melting points due to hydrogen bonding .

Data Table: Key Comparisons

Compound Core Structure Substituent(s) Melting Point (°C) Biological Activities Key References
5-Chloro-1,3-benzothiazole-4-sulfonamide Benzothiazole Cl (5), SO₂NH₂ (4) Not reported Antimicrobial, antitumoral (inferred)
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole Benzothiazole Cl (5), 3,4,5-OMePh (2) Not reported Anticancer, enzyme inhibition
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide Pyrazole Cl (5), SO₂NH₂ (4) Not reported Agrochemical intermediates
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Pyrazole Cl (5), CHO (4) 78–79 Synthetic intermediate

Research Findings and Implications

  • Structural Insights : Sulfonamide substitution at position 4 in benzothiazoles may enhance hydrogen-bonding capacity and solubility compared to phenyl or methoxy substituents at position 2 .
  • Biological Performance : The sulfonamide group’s electron-withdrawing nature could improve binding to targets requiring polar interactions, such as enzymes with active-site lysine or arginine residues.
  • Synthetic Utility : Pyrazole-based sulfonamides are prioritized in agrochemical development, whereas benzothiazole derivatives are explored for drug discovery due to their aromatic stability .

Notes on Methodology and Validation

  • Crystallography : SHELX programs were widely used for structural refinement in related studies, ensuring accuracy in bond length and angle measurements .
  • Synthesis : Reactions involving chlorinated heterocycles often employ nucleophilic substitution or transition metal catalysis, though specific pathways for this compound require further documentation .

Biological Activity

5-Chloro-1,3-benzothiazole-4-sulfonamide is a sulfonamide derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms, efficacy, and related case studies.

The structure of this compound features a benzothiazole ring substituted with a chlorine atom and a sulfonamide group. This configuration enhances its pharmacological properties. The sulfonamide group is known to interact with various biological targets, which can lead to significant biological effects.

Key Structural Features:

  • Benzothiazole Ring: Known for exhibiting antimicrobial and anticancer activities.
  • Sulfonamide Group: Contributes to the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition rates.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Xanthomonas oryzae47.6 mg/L
Staphylococcus aureus (MRSA)12.5–25 μg/mL

The compound's ability to up-regulate the expression of succinate dehydrogenase during oxidative phosphorylation has been linked to its antimicrobial activity .

Antiviral Activity

The antiviral potential of this compound has also been explored. It has shown efficacy against several viruses, including:

Virus Mean % Reduction in Viral Plaques
Herpes Simplex Virus (HSV-1)61%
Coxsackievirus B460%
Hepatitis A Virus HM 17550%
HCVcc genotype 430%

The compound's antiviral mechanism may involve direct interaction with viral proteins or inhibition of viral replication processes .

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines.

Cell Line IC50 Value (μM)
Human Monocytic Cells (U937)5.0
Mouse Melanoma Cells (B16-F10)6.0

These results indicate that the compound may induce apoptosis in cancer cells through various signaling pathways .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study: A study assessed the compound against a panel of bacteria and reported a broad spectrum of activity, particularly against Gram-positive strains.
  • Antiviral Evaluation: In vitro assays demonstrated significant reductions in viral loads for HSV-1 and Coxsackievirus B4 when treated with the compound.
  • Cytotoxicity Assessment: The compound was evaluated for its cytotoxic effects on human cancer cell lines, showing promising results that warrant further investigation into its potential as an anticancer agent.

Q & A

Q. Basic

  • HPLC : C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% required for biological assays .
  • TGA/DSC : Monitor thermal stability (decomposition onset ~220°C) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 274.5) .

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